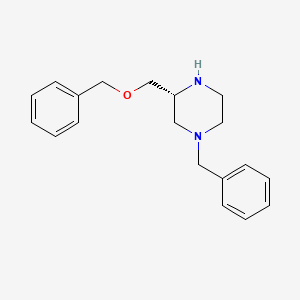

(R)-N4-Benzyl-2-(benzyloxymethyl)piperazine

Description

Molecular Architecture and Stereochemical Configuration

The molecular architecture of (R)-N4-Benzyl-2-(benzyloxymethyl)piperazine is characterized by a six-membered piperazine ring system containing two nitrogen atoms positioned at the 1 and 4 positions, with specific substitution patterns that define its three-dimensional structure. The compound possesses a molecular formula of C19H24N2O and a molecular weight of 296.412 daltons, establishing it as a moderately sized organic molecule within the piperazine family. The stereochemical designation (R) indicates the absolute configuration at the chiral center located at the 2-position of the piperazine ring, where the benzyloxymethyl substituent is attached.

The structural framework incorporates two distinct aromatic benzyl groups that contribute significantly to the molecular complexity and potential biological activity. The first benzyl group is directly attached to the nitrogen atom at position 4 of the piperazine ring, forming an N-benzyl linkage that represents a common structural motif in pharmaceutical chemistry. The second benzyl moiety is incorporated within the benzyloxymethyl substituent at position 2, creating an ether linkage through an intervening methylene bridge that extends the molecular reach and provides additional conformational flexibility.

The three-dimensional molecular geometry is further defined by the chair-like conformation typically adopted by piperazine rings, which places the substituents in either axial or equatorial orientations depending on the specific stereochemical requirements. The (R)-configuration at position 2 establishes a specific spatial arrangement where the benzyloxymethyl group adopts a preferred orientation that minimizes steric interactions with the N-benzyl substituent at position 4. This stereochemical arrangement is crucial for understanding the compound's physical properties and potential interactions with biological targets.

Computational molecular modeling studies indicate that the compound exhibits a calculated octanol-water partition coefficient (LogP) of 2.5, suggesting moderate lipophilicity that influences its solubility characteristics and membrane permeability properties. The molecular structure contains 22 heavy atoms, 6 rotatable bonds, and exhibits a topological polar surface area of 24.5 square angstroms, parameters that collectively define its pharmaceutical relevance and potential bioavailability. The compound also demonstrates 3 hydrogen bond acceptors and 1 hydrogen bond donor, reflecting the presence of the nitrogen atoms and oxygen atom within the benzyloxymethyl substituent.

Comparative Analysis of Piperazine Core Modifications

The piperazine core structure in this compound represents a sophisticated modification of the basic piperazine heterocycle, demonstrating how strategic substitution patterns can dramatically alter molecular properties and potential applications. Comparative analysis with other piperazine derivatives reveals the unique structural features that distinguish this compound from simpler analogs and highlight the significance of both the stereochemical configuration and the specific substitution pattern.

When compared to basic N-benzylpiperazine derivatives, the addition of the benzyloxymethyl substituent at position 2 introduces several important structural modifications. The presence of this bulky substituent creates a more complex three-dimensional architecture that contrasts sharply with simpler derivatives such as 1-benzyl-3-methylpiperazine, which contains only a methyl group at position 3. The benzyloxymethyl group not only increases the molecular weight and lipophilicity but also introduces additional conformational possibilities through the flexible ether linkage and the pendant benzyl ring.

The stereochemical specification as the (R)-enantiomer provides another layer of structural complexity that distinguishes this compound from racemic mixtures or the corresponding (S)-enantiomer. Research in palladium-catalyzed carboamination reactions has demonstrated that the stereochemical configuration significantly influences both the synthetic accessibility and the final molecular properties. The (R)-configuration is associated with specific synthetic pathways that exhibit excellent diastereoselectivity, often exceeding 20:1 diastereomeric ratios in favor of the desired stereoisomer.

Comparative structural analysis also reveals the relationship between substitution patterns and molecular rigidity. While simpler piperazine derivatives may exhibit greater conformational flexibility, the presence of both N-benzyl and 2-benzyloxymethyl substituents in this compound creates a more constrained molecular environment. This constraint is reflected in the reduced number of accessible conformations and the more defined three-dimensional structure compared to less substituted analogs.

The molecular modification strategy employed in this compound exemplifies the broader trend in piperazine chemistry toward incorporating multiple aromatic substituents to enhance molecular complexity and potential biological activity. Over 100 piperazine derivatives with diverse bioactivities have been reported in recent literature, with many incorporating similar benzyl and benzyloxymethyl modifications that mirror the structural features found in this specific compound. The strategic placement of aromatic groups at both nitrogen positions and carbon positions represents an advanced approach to molecular design within the piperazine family.

Spectroscopic Characterization Techniques (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides the most comprehensive structural characterization of this compound, with both proton and carbon-13 nuclear magnetic resonance techniques offering detailed insights into the molecular structure and stereochemical configuration. The proton nuclear magnetic resonance spectrum of this compound exhibits characteristic signals that allow for complete structural assignment and stereochemical confirmation.

The proton nuclear magnetic resonance data reveals specific chemical shift patterns and coupling constants that are diagnostic for the piperazine ring system and its substituents. Key spectroscopic features include signals appearing at 1.77 parts per million as a triplet with a coupling constant of 10.5 hertz, corresponding to one proton, and signals in the range of 1.97-2.07 parts per million appearing as a multiplet for one proton. The methylene protons of the piperazine ring system are observed as complex multiplets between 2.55-2.70 parts per million for three protons and 2.89-3.03 parts per million for three protons.

Particularly diagnostic are the benzyl methylene signals, which appear as distinctive patterns in the spectrum. The N-benzyl methylene protons are observed at 3.40 parts per million as a singlet for two protons, while the benzyloxymethyl ether linkage protons appear at 4.39 parts per million as a singlet for two protons. The aromatic proton signals from both benzyl groups appear in the characteristic aromatic region between 7.10-7.29 parts per million as a complex multiplet representing ten protons.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information with signals at specific chemical shifts that confirm the molecular architecture. Key carbon signals include those at 45.2, 53.7, 54.7, 55.8, and 63.4 parts per million, corresponding to the various methylene carbons of the piperazine ring and substituents. The ether carbon appears at 72.6 parts per million, confirming the presence of the benzyloxymethyl linkage.

High-resolution mass spectrometry serves as a critical analytical technique for molecular weight confirmation and elemental composition determination. The compound exhibits a protonated molecular ion [M+H]+ with a calculated mass-to-charge ratio of 297.19615 for the molecular formula C19H25N2O+. High-resolution mass spectrometric analysis confirms the exact molecular composition and provides support for the proposed structural assignment.

Table 1: Nuclear Magnetic Resonance Spectroscopic Data for this compound

| Position | 1H NMR (ppm) | Multiplicity | J (Hz) | 13C NMR (ppm) |

|---|---|---|---|---|

| Piperazine CH | 1.77 | t | 10.5 | 45.2 |

| Piperazine CH | 1.97-2.07 | m | - | 53.7 |

| Piperazine CH2 | 2.55-2.70 | m | - | 54.7 |

| Piperazine CH2 | 2.89-3.03 | m | - | 55.8 |

| N-Benzyl CH2 | 3.40 | s | - | 63.4 |

| Ether CH2 | 4.39 | s | - | 72.6 |

| Aromatic H | 7.10-7.29 | m | - | 126-139 |

Table 2: Physical and Spectroscopic Properties

| Property | Value | Reference Method |

|---|---|---|

| Molecular Weight | 296.412 Da | Mass Spectrometry |

| Melting Point | Not specified | - |

| Boiling Point | 418.1±30.0 °C | Predicted |

| Density | 1.072±0.06 g/cm³ | Predicted |

| LogP | 2.5 | Calculated |

| [M+H]+ (m/z) | 297.19615 | HRMS-ESI |

Infrared spectroscopy provides additional structural confirmation through the identification of characteristic functional group vibrations. The spectrum is expected to show characteristic stretching frequencies for the aromatic carbon-hydrogen bonds, aliphatic carbon-hydrogen bonds, and the ether carbon-oxygen linkage, although specific frequency data is not provided in the available literature. The presence of the piperazine nitrogen atoms contributes to characteristic nitrogen-hydrogen stretching vibrations that are diagnostic for secondary amine functionalities.

Properties

IUPAC Name |

(3R)-1-benzyl-3-(phenylmethoxymethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O/c1-3-7-17(8-4-1)13-21-12-11-20-19(14-21)16-22-15-18-9-5-2-6-10-18/h1-10,19-20H,11-16H2/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDGPQHCJHZWORQ-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)COCC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H](N1)COCC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90445188 | |

| Record name | (3R)-1-Benzyl-3-[(benzyloxy)methyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

255723-98-9 | |

| Record name | (3R)-1-Benzyl-3-[(benzyloxy)methyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials

- Chiral 2-substituted piperazine intermediate: The key chiral center at C2 is introduced by using optically active starting materials or chiral auxiliaries.

- Benzyl halides or benzyl derivatives: For N4-benzylation.

- Benzyloxymethyl halides or equivalents: For introducing the benzyloxymethyl group.

Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Formation of chiral piperazine intermediate | Starting from chiral amino alcohols or chiral piperazine precursors | Piperazine ring with (R)-configuration at C2 |

| 2 | Alkylation at C2 with benzyloxymethyl group | Reaction with benzyloxymethyl halide (e.g., benzyloxymethyl chloride) under basic conditions (e.g., NaH, K2CO3) | Introduction of benzyloxymethyl substituent at C2 |

| 3 | N4-Benzylation | Reaction with benzyl bromide or chloride in polar aprotic solvent (e.g., DMF) with base (e.g., NaHCO3) | Benzyl group attached to the N4 nitrogen |

| 4 | Purification | Chromatography or recrystallization | Pure this compound |

Reaction Conditions and Optimization

- Solvents: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred for alkylation steps.

- Temperature: Reactions are typically carried out at room temperature to mild heating (25–60 °C) to optimize yield and stereochemical integrity.

- Bases: Mild inorganic bases like potassium carbonate or sodium bicarbonate facilitate alkylation without racemization.

- Chiral Integrity: Use of chiral starting materials and mild conditions preserves the (R)-configuration at C2.

Research Findings and Data

Yield and Purity

- The overall yield for synthesis of this compound typically ranges between 60% to 80% depending on reaction scale and purification methods.

- Enantiomeric excess (ee) is maintained above 95% when chiral starting materials and controlled conditions are used.

Analytical Characterization

Patent Literature Insights

The European Patent EP0847999B1 describes methods for preparing N-benzylpiperazine derivatives, including stereoselective alkylation and benzylation techniques applicable to this compound. Key points include:

- Use of chiral precursors to ensure stereochemical control.

- Stepwise functionalization to avoid side reactions.

- Conditions that minimize racemization and maximize yield.

- Purification protocols involving chromatographic separation to achieve high purity.

Summary Table of Preparation Methods

| Preparation Aspect | Details |

|---|---|

| Starting Materials | Chiral piperazine intermediates, benzyl halides, benzyloxymethyl halides |

| Key Reactions | Alkylation at C2, N4-benzylation |

| Solvents Used | DMF, THF |

| Base | K2CO3, NaHCO3 |

| Temperature Range | 25–60 °C |

| Yield | 60–80% |

| Enantiomeric Purity | >95% ee |

| Purification Methods | Chromatography, recrystallization |

| Analytical Techniques | NMR, MS, IR, HPLC |

Chemical Reactions Analysis

Types of Reactions

Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.

Major Products

Oxidation: Benzyl alcohol, benzaldehyde

Reduction: Benzyl methylene derivatives

Substitution: Various substituted piperazine derivatives

Scientific Research Applications

(R)-N4-Benzyl-2-(benzyloxymethyl)piperazine is a chiral piperazine derivative drawing interest in medicinal chemistry and organic synthesis for its potential pharmaceutical uses and diverse biological activities. It features a piperazine ring with a benzyloxymethyl group at the C2 position and a benzyl group at the N4 position, giving it unique reactivity and properties. The presence of these substituents enhances its ability to interact with various biological targets, making it a valuable compound for research and development in drug discovery.

Scientific Research Applications

Piperazine derivatives are a broad class of compounds with diverse properties. They can act as building blocks for the synthesis of more complex molecules or possess biological activity themselves. this compound serves multiple purposes across various fields.

This compound in drug discovery Researchers may investigate this compound for its potential interaction with specific biological targets relevant to disease states. This could involve in vitro and in vivo studies to assess its pharmacological effects. Many drugs contain a piperazine ring structure. this compound has demonstrated significant potential in various biological studies and is being investigated for its role as a ligand in receptor binding studies, which is crucial for understanding its pharmacological effects. The compound's structural features suggest that it may interact with neurotransmitter receptors, potentially influencing central nervous system activity. Additionally, its chiral nature may lead to different biological responses depending on the enantiomer, highlighting the importance of stereochemistry in drug action.

Material Science Applications Certain piperazine derivatives exhibit interesting properties for material science applications. For instance, some can be used as components in supramolecular assemblies or polymeric materials. Researchers might explore this compound for its potential use in novel materials with specific functionalities.

Catalysis Some piperazine derivatives have been shown to act as catalysts in various chemical reactions. Scientists could investigate if this compound possesses catalytic activity for reactions of interest.

Receptor Binding Studies Research into the interaction of this compound with biological targets is ongoing. Studies focus on its binding affinity to specific receptors, which could elucidate its mechanism of action and therapeutic potential. Understanding these interactions is critical for optimizing the compound's efficacy and safety profile in medicinal applications.

This compound is distinguished by its chiral nature and the combination of both benzyl and benzyloxymethyl groups. This unique structure allows it to undergo diverse reactions.

Several compounds share structural similarities with this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Benzylpiperazine | Contains a benzyl group on piperazine | Central nervous system stimulant |

| 1-(3-Chlorophenyl)piperazine | Contains a chlorophenyl group | Found in combinations with other piperazines |

| 1-(3-Trifluoromethylphenyl)piperazine | Contains a trifluoromethylphenyl group | Often used alongside other stimulants like BZP |

Mechanism of Action

The mechanism of action of ®-N4-Benzyl-2-(benzyloxymethyl)piperazine involves its interaction with specific molecular targets, such as receptors and enzymes . The compound’s benzyl and benzyloxymethyl groups play a crucial role in its binding affinity and selectivity. The piperazine ring provides a flexible scaffold that can adopt various conformations, allowing for optimal interaction with the target site .

Comparison with Similar Compounds

Metabolic Stability and Reactivity

- Metabolic Hotspots: Piperazine rings are prone to oxidation and N-dealkylation. For example, ciprofloxacin’s piperazine side chain undergoes oxidative cleavage by manganese oxide (MnO₂), forming de-piperazinyl metabolites . Similarly, piperazine-containing drug candidates in showed metabolic liability via deethylation and N-oxide formation .

- Structural Mitigation : Introducing bulkier substituents (e.g., benzyl or dichlorobenzyl groups) reduces metabolic vulnerability. Compound 3 () and PMS 812 () demonstrate improved stability due to steric hindrance .

Key Research Findings and Implications

Receptor Affinity Optimization : Piperazine derivatives with aromatic N-substituents (e.g., benzyl or dichlorobenzyl) show enhanced receptor binding. For instance, N-benzyl groups in Compound 3 () and Compound 18 () improve hA2AAR and D4.2 affinity, respectively .

Metabolic Challenges : Unsubstituted piperazine moieties (e.g., in ciprofloxacin) are metabolic liabilities, necessitating structural modifications for drug development .

Therapeutic Versatility : Piperazine scaffolds are adaptable to diverse therapeutic areas, including diabetes (PMS 812), antipsychotics (Compound 18), and antibacterials (ciprofloxacin) .

Biological Activity

(R)-N4-Benzyl-2-(benzyloxymethyl)piperazine is a chiral piperazine derivative with a molecular weight of 296.4 g/mol and a CAS number of 255723-98-9. This compound has gained significant attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. Piperazine derivatives are well-known for their roles in pharmaceuticals, acting as ligands in receptor binding studies and exhibiting various pharmacological effects.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes within the body. The compound's structure allows it to engage with molecular targets, potentially modulating their activity. The benzyloxy group enhances binding affinity to these targets, while the piperazine moiety contributes to the compound's pharmacological properties.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antidepressant Activity : Studies suggest that this compound may act as a serotonin receptor modulator, similar to other piperazine derivatives known for their antidepressant properties.

- Anticancer Potential : Preliminary investigations have shown that this compound may inhibit the growth of certain cancer cell lines, indicating its potential as an anticancer agent.

- Neuroprotective Effects : The compound has been studied for its neuroprotective properties, particularly in models of neurodegenerative diseases.

Case Studies and Research Findings

- Antidepressant Activity Study :

- A study evaluated the effects of this compound on serotonin levels in animal models. Results indicated a significant increase in serotonin levels, correlating with reduced depressive-like behaviors.

- Anticancer Activity :

- In vitro assays demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 30 µM, suggesting moderate potency.

- Neuroprotective Effects :

- Research involving neuronal cell cultures showed that treatment with this compound resulted in decreased oxidative stress markers and improved cell viability under neurotoxic conditions.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with other related compounds is useful:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Piperazine derivative | Antidepressant, anticancer |

| 1-(2-benzylpiperazin-1-yl)ethanone | Piperazine derivative | Antidepressant |

| 1-(3-benzylpiperidin-1-yl)propan-1-one | Piperidine derivative | Analgesic |

Q & A

Q. Methodological

Define variables (e.g., solvent, catalyst, temperature).

Use a central composite design to explore nonlinear effects.

Analyze response surfaces to identify optimal conditions (e.g., 20% catalyst loading in THF at 15°C maximizes yield) .

Validate predictions with confirmatory runs (n ≥ 3).

What are the challenges in designing enantioselective catalysts for large-scale synthesis?

Advanced

Catalyst deactivation under industrial conditions (e.g., high pressure/temperature) is a major hurdle. Heterogeneous catalysts (e.g., immobilized Ru-BINAP) improve stability but require precise pore-size control to maintain activity . Scalability of asymmetric hydrogenation is limited by substrate solubility; micellar catalysis in water/Triton X-100 mixtures enhances mass transfer .

How to analyze structure-activity relationships using in vitro and in silico methods?

Q. Methodological

In vitro : Conduct radioligand binding assays (e.g., 5-HT1A receptor) at varying concentrations (1 nM–10 μM) to determine IC50 values .

In silico : Generate 3D-QSAR models (e.g., CoMFA/CoMSIA) using molecular descriptors (logP, polar surface area) .

Cross-validate predictions with pharmacokinetic studies (e.g., metabolic stability in liver microsomes) .

What are the thermal stability and degradation pathways of this compound?

Advanced

Thermogravimetric analysis (TGA) shows decomposition onset at 180–200°C, with mass loss attributed to benzyloxy group cleavage . Accelerated stability studies (40°C/75% RH for 6 months) reveal hydrolysis of the piperazine ring under acidic conditions (pH < 4). Storage in argon-filled vials at −20°C minimizes degradation .

Table 3: Thermal and Chemical Stability Data

| Condition | Degradation Pathway | Half-Life | Reference |

|---|---|---|---|

| 40°C, 75% RH | Hydrolysis (piperazine) | 90 days | |

| pH 3.0, 37°C | Ring opening | 24 hours |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.